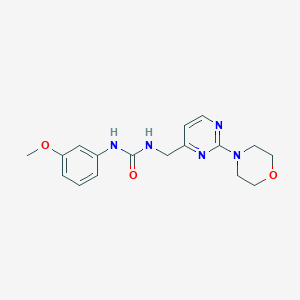
1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as cancer research and drug development.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
Synthesis of [11C]HG-10-102-01 as a PET Agent for Parkinson's Disease A study highlights the synthesis of a PET agent, targeting the LRRK2 enzyme in Parkinson's disease. The process involves a multi-step synthesis from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, achieving a high radiochemical yield and purity, indicating its potential for brain imaging applications (Wang et al., 2017).
Enzyme Inhibition and Anticancer Properties
Acetylcholinesterase Inhibitors Synthesis A synthesis study of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas evaluated their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, showing compatibility with high inhibitory activities (Vidaluc et al., 1995).
Antibacterial Activity of 3-Substituted-6-(3-Ethyl-4-Methylanilino)Uracils This paper discusses the synthesis and evaluation of numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their ability to inhibit bacterial DNA polymerase IIIC and Gram+ bacteria growth. The study shows the potential of these compounds as antibacterial agents, with specific derivatives providing significant protection in mouse models against S. aureus infections (Zhi et al., 2005).
Chemical Structure and Properties
Crystal Structure of Metobromuron An analysis of the crystal structure of Metobromuron, a phenylurea herbicide, reveals the dihedral angle between the urea group and the bromophenyl ring. This study provides insights into the compound's interactions and stability, crucial for designing herbicides with improved efficacy (Kang et al., 2015).
Apoptosis and Autophagy in Cancer Treatment
Synthetic Phenoxypyrimidine-Urea Derivative as a Potential Therapeutic Agent Research on a synthetic phenoxypyrimidine urea derivative, AKF-D52, demonstrates its antiproliferative effects on non-small cell lung cancer cells by inducing apoptosis through both caspase-dependent and -independent pathways, and cytoprotective autophagy. The study underlines the compound's potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-15-4-2-3-13(11-15)21-17(23)19-12-14-5-6-18-16(20-14)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGMDBLKJKNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(5-Chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2657454.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2657455.png)
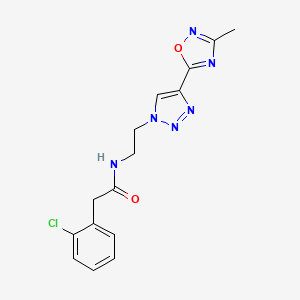

![1,7-dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2657459.png)

![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)
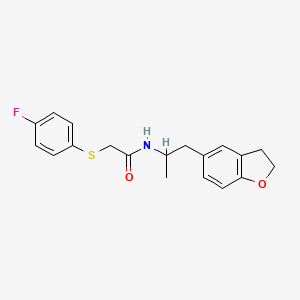
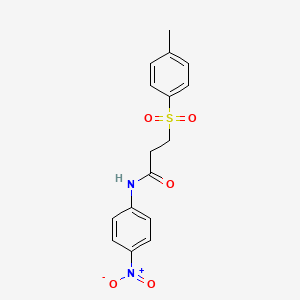
![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2657468.png)
![N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2657469.png)
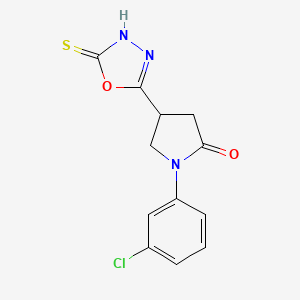
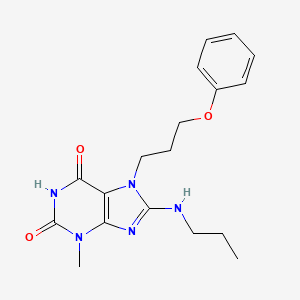
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2657477.png)